Ctep

Vue d'ensemble

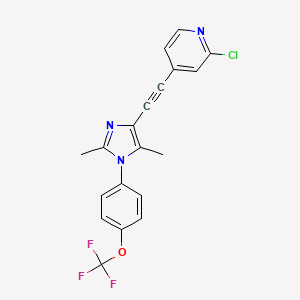

Description

2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine, communément appelé CTEP, est un composé de recherche développé par Hoffmann-La Roche. Il agit comme un antagoniste allostérique sélectif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans le traitement de divers troubles neurologiques .

Méthodes De Préparation

La synthèse du 2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine implique plusieurs étapes. Le protocole optimisé pour sa synthèse et sa purification a été rapporté pour produire le composé à 63%, une amélioration significative par rapport aux méthodes précédentes . La voie de synthèse comprend la préparation d'intermédiaires, qui sont isolés, purifiés et entièrement caractérisés par spectroscopie infrarouge, spectroscopie de résonance magnétique nucléaire (RMN) et analyse élémentaire .

Analyse Des Réactions Chimiques

2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Applications de la recherche scientifique

2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme outil pour étudier le sous-type 5 du récepteur métabotropique du glutamate (mGluR5) et son rôle dans divers processus chimiques.

Biologie: Il est utilisé pour étudier les voies biologiques impliquant mGluR5 et son impact sur les fonctions cellulaires.

Mécanisme d'action

2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine exerce ses effets en se liant sélectivement au sous-type 5 du récepteur métabotropique du glutamate (mGluR5) avec une forte affinité. Cette liaison inhibe l'activité du récepteur, modulant ainsi les voies de signalisation glutamatergiques impliquées dans divers processus neurologiques . L'inhibition de mGluR5 a montré un potentiel thérapeutique dans le traitement de plusieurs troubles neurologiques .

Applications De Recherche Scientifique

2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine has several scientific research applications:

Chemistry: It is used as a tool to study the metabotropic glutamate receptor subtype 5 (mGluR5) and its role in various chemical processes.

Biology: It is used to investigate the biological pathways involving mGluR5 and its impact on cellular functions.

Industry: It is used in the development of new drugs targeting mGluR5 for various medical conditions.

Mécanisme D'action

2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine exerts its effects by selectively binding to the metabotropic glutamate receptor subtype 5 (mGluR5) with high affinity. This binding inhibits the receptor’s activity, thereby modulating the glutamatergic signaling pathways involved in various neurological processes . The inhibition of mGluR5 has been shown to have therapeutic potential in treating several neurological disorders .

Comparaison Avec Des Composés Similaires

2-Chloro-4-[2,5-diméthyl-1-(4-trifluorométhoxyphényl)-1H-imidazol-4-yléthynyl]pyridine est unique parmi les antagonistes du sous-type 5 du récepteur métabotropique du glutamate (mGluR5) en raison de sa forte sélectivité et de sa longue demi-vie biologique. Des composés similaires incluent:

Mavoglurant: Un autre antagoniste de mGluR5 avec des applications thérapeutiques potentielles dans le traitement du syndrome de l'X fragile et d'autres troubles neurologiques.

Fenobam: Un antagoniste de mGluR5 qui a été étudié pour ses propriétés anxiolytiques et analgésiques.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leurs applications thérapeutiques.

Activité Biologique

CTEP, or the Cancer Therapy Evaluation Program, is a pivotal component of the National Cancer Institute (NCI) that focuses on the evaluation and development of new anti-cancer agents. This article explores the biological activity of compounds evaluated under this compound, emphasizing their mechanisms of action, clinical trial outcomes, and relevant case studies.

Overview of this compound

This compound sponsors and supports clinical trials to evaluate the efficacy and safety of investigational cancer therapies. These trials often incorporate laboratory studies to understand the pharmacological effects and biological responses elicited by these agents. The program aims to accelerate the development of promising therapies for various cancers, including breast, ovarian, lung, and urologic cancers .

This compound evaluates a wide range of compounds with diverse mechanisms of action. Key categories include:

- Cytotoxic Agents : These compounds directly kill cancer cells by inducing apoptosis or disrupting cellular processes.

- Targeted Therapies : These agents specifically target molecular pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.

- Immunotherapies : These therapies enhance the body’s immune response against tumors, utilizing cytokines like interleukin-15 (IL-15) to activate T cells and natural killer cells .

1. Pembrolizumab in Head and Neck Cancer

A Phase III trial evaluated pembrolizumab (MK-3475), an anti-PD-1 therapy, for patients with recurrent or metastatic head and neck squamous cell carcinoma. The trial demonstrated that pembrolizumab significantly improved overall survival compared to standard treatments like methotrexate and docetaxel .

| Treatment Group | Overall Survival Rate |

|---|---|

| Pembrolizumab | 60% |

| Standard Treatment | 40% |

2. Triheptanoin for Fatty Acid Oxidation Disorders

Triheptanoin has been studied in patients with long-chain fatty acid oxidation disorders (LC-FAOD). A retrospective study indicated that treatment with triheptanoin reduced hospitalization frequency and severity among patients .

| Patient Group | Hospitalization Frequency (Before) | Hospitalization Frequency (After) |

|---|---|---|

| Triheptanoin Treated | 5 times/year | 2 times/year |

Pharmacokinetic Studies

This compound emphasizes the importance of pharmacokinetic studies to assess how drugs are metabolized and their effects on biological systems. These studies help in understanding drug distribution, metabolism, and excretion, which are critical for optimizing dosing regimens.

Example Findings from Pharmacokinetic Studies

- Agent : Imatinib mesylate

- Study Outcome : Demonstrated significant reductions in tumor size in gastrointestinal stromal tumors (GISTs) with specific pharmacokinetic profiles correlating with treatment efficacy .

Challenges in Clinical Trials

Despite this compound's efforts, many clinical trials face challenges related to patient accrual. Approximately 38% of this compound-supported oncology trials fail to meet their enrollment goals, particularly in Phase III studies . This highlights the need for improved strategies to enhance participation in clinical research.

Propriétés

IUPAC Name |

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469986 | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871362-31-1 | |

| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ctep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.